molecular formula C16H18ClN B3086028 ({[1,1'-biphenyl]-4-yl}methyl)(prop-2-en-1-yl)amine hydrochloride CAS No. 1158455-88-9

({[1,1'-biphenyl]-4-yl}methyl)(prop-2-en-1-yl)amine hydrochloride

Cat. No.: B3086028
CAS No.: 1158455-88-9
M. Wt: 259.77 g/mol
InChI Key: FRCBVRACTMQLHJ-UHFFFAOYSA-N
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Description

({[1,1’-biphenyl]-4-yl}methyl)(prop-2-en-1-yl)amine hydrochloride is a chemical compound that features a biphenyl group attached to a prop-2-en-1-ylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[1,1’-biphenyl]-4-yl}methyl)(prop-2-en-1-yl)amine hydrochloride typically involves the reaction of 4-bromomethylbiphenyl with allylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the allylamine group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

({[1,1’-biphenyl]-4-yl}methyl)(prop-2-en-1-yl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).

Major Products

    Oxidation: Amine oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ({[1,1’-biphenyl]-4-yl}methyl)(prop-2-en-1-yl)amine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in binding studies to investigate interactions with proteins or other biomolecules. Its biphenyl group provides a hydrophobic interaction site, while the amine group can form hydrogen bonds.

Medicine

In medicine, ({[1,1’-biphenyl]-4-yl}methyl)(prop-2-en-1-yl)amine hydrochloride may have potential as a pharmaceutical intermediate. Its structure suggests it could be modified to produce compounds with therapeutic properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including polymers and advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate.

Mechanism of Action

The mechanism of action of ({[1,1’-biphenyl]-4-yl}methyl)(prop-2-en-1-yl)amine hydrochloride involves its interaction with molecular targets through its functional groups. The biphenyl group can engage in hydrophobic interactions, while the amine group can participate in hydrogen bonding and ionic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

({[1,1’-biphenyl]-4-yl}methyl)(prop-2-en-1-yl)amine hydrochloride is unique due to its combination of a biphenyl group and an allylamine moiety. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in various scientific and industrial applications.

Properties

IUPAC Name

N-[(4-phenylphenyl)methyl]prop-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N.ClH/c1-2-12-17-13-14-8-10-16(11-9-14)15-6-4-3-5-7-15;/h2-11,17H,1,12-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCBVRACTMQLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC=C(C=C1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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